molecular formula C11H9FN2O B13322204 5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B13322204
M. Wt: 204.20 g/mol
InChI Key: XUOQRMLCNBPMSU-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is a fluorinated aromatic aldehyde with a pyrazole moiety. This compound is of interest due to its unique chemical structure, which combines a fluorine atom, a benzaldehyde group, and a pyrazole ring. These features make it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 5-fluoro-2-nitrobenzaldehyde with 3-methyl-1H-pyrazole under specific conditions. The nitro group is reduced to an amine, which then undergoes cyclization with the pyrazole ring to form the desired product. Common reagents used in this synthesis include reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2) for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)benzoic acid.

    Reduction: 5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde: Similar structure but with a methyl group instead of a fluorine atom.

    5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde: Contains a methoxy group instead of a fluorine atom.

    2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde: Different substitution pattern on the benzaldehyde ring.

Uniqueness

The presence of the fluorine atom in 5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its non-fluorinated analogs .

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

5-fluoro-2-(3-methylpyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C11H9FN2O/c1-8-4-5-14(13-8)11-3-2-10(12)6-9(11)7-15/h2-7H,1H3

InChI Key

XUOQRMLCNBPMSU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=C(C=C(C=C2)F)C=O

Origin of Product

United States

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